molecular formula C21H17BrClNO B15012990 2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol

2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol

Cat. No.: B15012990
M. Wt: 414.7 g/mol
InChI Key: QYOBNKKOIUCQGD-UHFFFAOYSA-N
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Description

2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes bromine, chlorine, and a dihydroacenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromo-4-chloro-6-methylphenol and 1,2-dihydroacenaphthylene-5-carbaldehyde under acidic or basic conditions to form the imine linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-4-CHLORO-6-METHYLANILINE
  • 2-BROMO-4-CHLORO-6-METHOXYANILINE
  • 2-BROMO-4-CHLORO-6-(TRIFLUOROMETHYL)ANILINE

Uniqueness

2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is unique due to its specific combination of functional groups and the presence of the dihydroacenaphthylene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17BrClNO

Molecular Weight

414.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-(1,2-dihydroacenaphthylen-5-yliminomethyl)-3,5-dimethylphenol

InChI

InChI=1S/C21H17BrClNO/c1-11-16(21(25)19(22)12(2)20(11)23)10-24-17-9-8-14-7-6-13-4-3-5-15(17)18(13)14/h3-5,8-10,25H,6-7H2,1-2H3

InChI Key

QYOBNKKOIUCQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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